molecular formula C15H13BrN2O2 B13498777 Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B13498777
M. Wt: 333.18 g/mol
InChI Key: KDBRNMGXZOVQHW-UHFFFAOYSA-N
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Description

Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound that features a brominated pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification with benzyl alcohol. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3).

Major Products

The major products formed depend on the specific reaction. For example, substitution with an amine would yield an aminated derivative, while coupling reactions would introduce various aryl or vinyl groups .

Scientific Research Applications

Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications .

Properties

Molecular Formula

C15H13BrN2O2

Molecular Weight

333.18 g/mol

IUPAC Name

benzyl 5-bromo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C15H13BrN2O2/c16-13-8-12-6-7-18(14(12)17-9-13)15(19)20-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2

InChI Key

KDBRNMGXZOVQHW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=N2)Br)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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